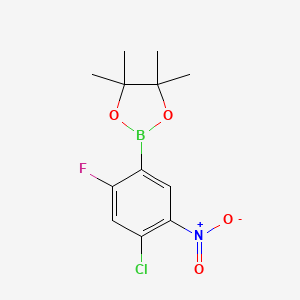

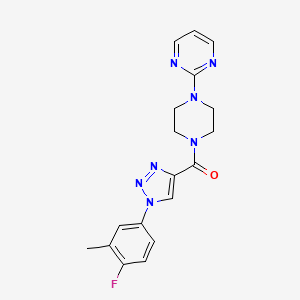

2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multiple steps and various chemical reactions. For example, the synthesis of “4-chloro-2-fluoro-5-nitroacetophenone” involves acetylating amino protection, Friedel-crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The raw materials are easily obtained, the reaction conditions are not demanding, side reactions are minimal, and the yield is high .Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The related compound “2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol” has a molecular formula of CHClFNO and an average mass of 283.640 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. As mentioned earlier, the synthesis of “4-chloro-2-fluoro-5-nitroacetophenone” involves several reactions including acetylation, Friedel-crafts acylation, hydrolysis, Sandmeyer reaction, and nitration .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol”, it has a molecular formula of CHClFNO and an average mass of 283.640 Da .Aplicaciones Científicas De Investigación

Photoluminescent Polymers for Explosive Detection

One application of related compounds is in the detection of nitroaromatic explosives, leveraging the fluorescence quenching efficiency of polymers containing metalloles. These materials are synthesized for detecting molecules like nitrobenzene and TNT, demonstrating potential use in security and environmental monitoring (H. Sohn, M. Sailor, D. Magde, & W. Trogler, 2003).

Synthesis of Boron-Containing Stilbenes

Research into the synthesis of pinacolylboronate-substituted stilbenes has shown the creation of boron-containing polyenes. This technique uses similar boronate compounds to synthesize materials for LCD technology and investigates their potential in treating neurodegenerative diseases (B. Das, S. Mahalingam, Sasmita Das, N. Hosmane, & Todd Evans, 2015).

NIR Electrochemical Fluorescence Switching

Another application is the development of near-infrared (NIR) emissive polymethine dyes, which show reversible electrochemical fluorescence switching. These findings suggest applications in optical data storage and sensing technologies (Seogjae Seo, S. Pascal, Chihyun Park, K. Shin, Xu Yang, O. Maury, B. D. Sarwade, C. Andraud, & Eunkyoung Kim, 2014).

Fluorescent Solvatochromic Dyes

Research into π-extended fluorene derivatives, including those with nitro groups, has led to the development of fluorescent dyes that exhibit high fluorescence quantum yields and solvatochromism. Such compounds have potential applications in materials science and sensor technologies (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).

Cooperative Motion in Amorphous Polymers

Studies on azo polymers for reversible optical storage have demonstrated the cooperative motion of polar side groups in amorphous polymers, suggesting applications in optical data storage and photonics (X. Meng, A. Natansohn, C. Barrett, & P. Rochon, 1996).

Propiedades

IUPAC Name |

2-(4-chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)8(14)6-9(7)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDZYZZKTUJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)

![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)

![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)

![3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2970208.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2970209.png)